molecular formula C13H18O2 B158257 Tetrahydro-2-(2-phenylethoxy)-2H-pyran CAS No. 1927-61-3

Tetrahydro-2-(2-phenylethoxy)-2H-pyran

Cat. No.: B158257
CAS No.: 1927-61-3
M. Wt: 206.28 g/mol
InChI Key: YTSCAWRTSJUGJL-UHFFFAOYSA-N
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Description

Tetrahydro-2-(2-phenylethoxy)-2H-pyran is a tetrahydropyran derivative functionalized with a phenethyloxy group. It is characterized by the molecular formula C₁₃H₁₈O₂ (molecular weight: 206.28 g/mol) and CAS number 1927-61-3 . Industrially, it is available at 99% purity, packaged in 25 kg drums, and certified under REACH and ISO standards . Key spectroscopic data includes:

  • ¹H-NMR (CDCl₃): δ 7.13–7.25 (m, 4H, aromatic), 4.56 (t, J = 3.6 Hz, 1H), 3.38–3.95 (m, 4H), 2.88 (t, J = 7.2 Hz, 2H), 1.42–1.82 (m, 7H) .
  • ¹³C-NMR (CDCl₃): δ 139.15 (aromatic C), 128.76–126.25 (aromatic CH), 98.61 (O-linked C), 68.29–19.63 (aliphatic carbons) .

This compound is utilized in organic synthesis, particularly as a protected alcohol intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No.

1927-61-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2-phenylethoxy)oxane

InChI

InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2

InChI Key

YTSCAWRTSJUGJL-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCC2=CC=CC=C2

Canonical SMILES

C1CCOC(C1)OCCC2=CC=CC=C2

Other CAS No.

1927-61-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: Bulky or electron-withdrawing groups (e.g., 4-chlorobenzyloxy) marginally reduce yields compared to simpler substituents like phenoxy .
  • Catalytic Efficiency : NH₄HSO₄@SiO₂ and Amberlyst 15 achieve >90% yields for phenethyloxy derivatives, highlighting their efficacy in etherification reactions .

Spectroscopic Comparisons

Table 2: NMR and IR Spectral Data
Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) FT-IR Peaks (cm⁻¹)
Tetrahydro-2-(2-phenylethoxy)-2H-pyran 7.13–7.25 (m, 4H), 4.56 (t), 2.88 (t) 139.15, 128.76, 98.61 Not reported
Tetrahydro-2-(4-chlorophenylmethoxy)-2H-pyran 7.24 (d, 2H), 4.71 (d) Not reported 3063 (C-H aromatic), 1589 (C-Cl)
Tetrahydro-2-(phenoxy)-2H-pyran 6.95–7.40 (m, 5H), 5.45 (m) Not reported 3020 (C-H aromatic), 1625 (C-O)
Tetrahydro-2-methoxy-2H-pyran 3.89–3.98 (m), 3.55–3.67 (m) Not reported 2954 (C-H), 1071 (C-O-C)

Key Observations :

  • Aromatic Protons: Phenethyloxy derivatives show multiplet peaks for four aromatic protons, whereas phenoxy derivatives exhibit signals for five protons .
  • IR Absorptions: Chlorinated derivatives display C-Cl stretching at ~1589 cm⁻¹, absent in non-halogenated analogs .

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